![molecular formula C26H27NO4 B13519607 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid is a complex organic compound that features both a fluorenylmethoxycarbonyl (Fmoc) group and an adamantane structure The Fmoc group is commonly used in peptide synthesis as a protecting group for amines, while the adamantane structure is known for its rigidity and stability
Preparation Methods
One common method involves the reaction of Fmoc-protected amino acids with adamantane derivatives under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidative conditions.
Reduction: The Fmoc group can be removed through reduction, typically using reagents like piperidine.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane structure. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its structural stability and bioactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The adamantane structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include various enzymatic and non-enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and adamantane derivatives. For example:
Fmoc-protected amino acids: These compounds share the Fmoc group but differ in the amino acid structure.
Adamantane derivatives: These compounds feature the adamantane structure but may have different functional groups attached. The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid lies in its combination of the Fmoc group and adamantane structure, providing both protection and stability
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid, commonly referred to as a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group and an adamantane scaffold. The following sections will explore its biological activities, including antitumor, antibacterial, and antioxidant properties, supported by relevant data and case studies.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
- Purity : >98% (HPLC)
Antitumor Activity
Research indicates that compounds with similar structural motifs to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid exhibit significant antitumor properties. A study conducted on various adamantane derivatives showed that specific modifications could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Adamantane Derivative A | MCF-7 | 15 | Apoptosis induction |
Adamantane Derivative B | SGC7901 | 10 | Cell cycle arrest |
Antibacterial Activity
The antibacterial activity of this compound has been assessed against several bacterial strains. Similar derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 256 |
Antioxidant Activity
The antioxidant potential of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results suggest that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 50 |
ABTS Radical Scavenging | 30 |
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of adamantane derivatives, including the target compound, against various cancer cell lines. The results demonstrated that modifications to the Fmoc group significantly enhanced antitumor activity through increased cellular uptake and improved interaction with DNA.
- Antibacterial Screening : In a comparative study involving several adamantane derivatives, it was found that those containing the fluorenylmethoxycarbonyl moiety exhibited superior antibacterial activity compared to their unmodified counterparts. This suggests that structural modifications can lead to enhanced antimicrobial properties.
- Oxidative Stress Protection : Research indicated that the compound's antioxidant activity might play a role in neuroprotection. In vitro studies showed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents.
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C26H27NO4/c28-24(29)26-12-15-9-16(13-26)11-17(10-15)23(26)27-25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22-23H,9-14H2,(H,27,30)(H,28,29) |
InChI Key |
BKFLSRSLHKMXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
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